Cas no 822-23-1 (Stearyl Acetate)

스테아릴 아세테이트(Stearyl Acetate)는 스테아릴 알코올과 아세트산이 에스테르화 반응을 통해 생성되는 지방산 에스테르 화합물입니다. 화학식은 C20H40O2로, 백색 왁스状 고체 형태로 존재하며 유기 용매에 잘 용해되는 특성을 보입니다. 주요 특징으로는 우수한 윤활성과 산화 안정성을 갖추어 화장품 및 개인용품 산업에서 유화제, 증점제, 피부 연화제로 널리 활용됩니다. 특히 피부 친화성이 높아 로션, 크림, 립스틱 등의 제형에서 부드러운 사용감을 제공합니다. 또한 열분해가 적고 광범위한 pH 조건에서 안정성을 유지하므로 다양한 화학 제품의 보조제로도 적용 가능합니다. 산업용으로는 플라스틱 가공 시 내열성 가소제 및 표면 처리제로 사용되며, 생분해성이 우수한 환경 친화적 소재로 평가받고 있습니다.
Stearyl Acetate structure
Stearyl Acetate structure
Product Name:Stearyl Acetate
CAS 번호:822-23-1
MF:C20H40O2
메가와트:312.530406951904
MDL:MFCD00043649
CID:724621
PubChem ID:87562234
Update Time:2025-06-12

Stearyl Acetate 화학적 및 물리적 성질

이름 및 식별자

    • Acetic acid, octadecylester
    • Octadecyl Acetate
    • Acetic Acid Stearyl Ester
    • Stearyl Acetate
    • Acetic Acid Octadecyl Ester
    • Acetic acid, octadecyl ester
    • n-Octadecyl ethanoate
    • 1-Octadecanol acetate
    • Acetic acid n-octadecyl ester
    • A8005KSX95
    • Octadecylacetate
    • Octadecanol acetate
    • n-Octadecyl acetate
    • 1-Octadecyl acetate
    • Stearyl acetate, >=99%
    • 1-Octadecanol acetate (6CI)
    • NSC 5546
    • D88305
    • SCHEMBL131668
    • NSC5546
    • CS-0185813
    • 72269-30-8
    • DTXSID4047759
    • 822-23-1
    • LMFA07010398
    • 1-Octadecanol Acetate;1-Octadecyl Acetate; NSC 5546; Octadecyl Acetate; Stearyl Acetate; n-Octadecyl Acetate
    • FS-4060
    • AEC STEARYL ACETATE
    • UNII-A8005KSX95
    • EINECS 212-493-1
    • Octadecyl acetic acid
    • AI3-08310
    • DTXCID3027742
    • Q27273742
    • CHEBI:179720
    • NSC-5546
    • STEARYL ACETATE [INCI]
    • AKOS015839802
    • HY-W127605
    • MFCD00043649
    • NS00014120
    • A0675
    • STEARYLACETATE
    • MDL: MFCD00043649
    • 인치: 1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3
    • InChIKey: OIZXRZCQJDXPFO-UHFFFAOYSA-N
    • 미소: O=C(C)OCCCCCCCCCCCCCCCCCC

계산된 속성

  • 정밀분자량: 312.30300
  • 동위원소 질량: 312.302830514g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 22
  • 회전 가능한 화학 키 수량: 18
  • 복잡도: 226
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 8.8
  • 토폴로지 분자 극성 표면적: 26.3

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.8739 (estimate)
  • 융해점: 32.84°C
  • 비등점: 352.43°C (estimate)
  • 플래시 포인트: 30 °C
  • 굴절률: 1.4527 (estimate)
  • PSA: 26.30000
  • LogP: 6.81100
  • 용해성: 미확정

Stearyl Acetate 보안 정보

  • WGK 독일:3

Stearyl Acetate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0675-25g
Stearyl Acetate
822-23-1 97.0%(GC)
25g
¥370.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0675-250g
Stearyl Acetate
822-23-1 97.0%(GC)
250g
¥1590.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159890-100g
Stearyl Acetate
822-23-1 >97.0%(GC)
100g
¥456.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159890-250G
Stearyl Acetate
822-23-1 >97.0%(GC)
250g
¥912.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159890-25G
Stearyl Acetate
822-23-1 >97.0%(GC)
25g
¥237.90 2023-09-01
Fluorochem
046703-25g
Octadecylacetate
822-23-1 >97.0%(GC)
25g
£26.00 2022-02-28
Fluorochem
046703-250g
Octadecylacetate
822-23-1 >97.0%(GC)
250g
£150.00 2022-02-28
TRC
S686452-1g
Stearyl Acetate
822-23-1
1g
$ 58.00 2023-09-06
TRC
S686452-2.5g
Stearyl Acetate
822-23-1
2.5g
$64.00 2023-05-17
TRC
S686452-10g
Stearyl Acetate
822-23-1
10g
$ 65.00 2022-06-03

Stearyl Acetate 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Tungsten hydroxide oxide phosphate (silica supported) Solvents: Chloroform ;  2 min, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Sodium bicarbonate ,  Hydrochloric acid ,  Sodium chloride Solvents: Water
참조
Silica gel-supported phosphotungstic acid (PTA) catalyzed acylation of alcohols and phenols with acetic anhydride under mild reaction conditions
Jin, Tong-Shou; et al, Journal of Chemical Research, 2003, (7), 412-414

합성 방법 2

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ;  3 h, 27 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium chloride Solvents: Water
참조
Facile Selective Acetylation of Primary Alcohols Using Ethyl Acetate in Acidic Medium
Ferreira Pereira da Silva, Igor ; et al, ChemistrySelect, 2023, 8(21),

합성 방법 3

반응 조건
1.1 Catalysts: 3-(Trimethoxysilyl)-1-propanesulfonic acid (ionic-liquid-based periodic mesoporous organosilica modified) ;  19 h, 60 °C
참조
Synthesis of Sulfonic Acid Containing Ionic-Liquid-Based Periodic Mesoporous Organosilica and Study of Its Catalytic Performance in the Esterification of Carboxylic Acids
Elhamifar, Dawood; et al, ChemPlusChem, 2014, 79(8), 1147-1152

합성 방법 4

반응 조건
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetic acid
참조
Catalytic esterification of alcohols, carboxylic acids and transesterification reactions with cerium(IV) triflate
Iranpoor, Nasser; et al, Bulletin of the Chemical Society of Japan, 1999, 72(3), 455-458

합성 방법 5

반응 조건
1.1 Solvents: Methanol
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.3 Solvents: Pyridine
참조
Anodic synthesis of some important alkanoic acid/esters pheromones
Yadav, Ashok K.; et al, Transactions of the SAEST, 1998, 33(4), 168-170

합성 방법 6

반응 조건
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate
Procopiou, Panayiotis A.; et al, Journal of Organic Chemistry, 1998, 63(7), 2342-2347

합성 방법 7

반응 조건
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
참조
An extremely fast and efficient acylation reaction of alcohols with acid anhydrides in the presence of trimethylsilyl trifluoromethanesulfonate as catalyst
Procopiou, Panayiotis A.; et al, Chemical Communications (Cambridge), 1996, (23), 2625-2626

합성 방법 8

반응 조건
1.1 Catalysts: μ4-Oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)]tetrazinc Solvents: Ethyl acetate ;  38 h, reflux
참조
A simple, general, and highly chemoselective acetylation of alcohols using ethyl acetate as the acetyl donor catalyzed by a tetranuclear zinc cluster
Iwasaki, Takanori; et al, Synlett, 2009, (10), 1659-1663

합성 방법 9

반응 조건
1.1 Catalysts: Iodine ;  2 h, reflux; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
Ethyl acetate as an acetyl surrogate for the iodine catalyzed acetylation of alcohols
Basumatary, Grace; et al, Tetrahedron Letters, 2017, 58(45), 4312-4315

합성 방법 10

반응 조건
1.1 Catalysts: 3-(Dimethoxymethylsilyl)-1-propanesulfonic acid (silica bound) ;  24 h, 60 °C
참조
Sulfonic acid-functionalized periodic mesoporous organosilicas in esterification and selective acylation reactions
Karimi, Babak; et al, Catalysis Science & Technology, 2015, 5(7), 3624-3631

합성 방법 11

반응 조건
1.1 Reagents: Water Catalysts: 2762447-98-1 Solvents: 1,4-Dioxane ;  36 h, 125 °C
참조
Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy
Kar, Sayan; et al, Green Chemistry, 2022, 24(4), 1481-1487

합성 방법 12

반응 조건
1.1 Catalysts: Amberlyst 15 Solvents: Dichloromethane ;  2 h, rt
참조
Studies on Novel Synthetic Methodologies. Part 73. An efficient direct conversion of THP ethers into acetates using Amberlyst-15
Das, Biswanath; et al, Journal of Molecular Catalysis A: Chemical, 2006, 248(1-2), 185-188

합성 방법 13

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, rt
2.1 Solvents: Pyridine ;  3 h, rt
참조
Synthesis and evaluation of cytotoxic activity of conjugated linoleic acid derivatives (esters, alcohols, and their acetates) toward cancer cell lines
Niezgoda, Natalia; et al, European Journal of Lipid Science and Technology, 2017, 119(10),

합성 방법 14

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, 50 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, rt
3.1 Solvents: Pyridine ;  3 h, rt
참조
Synthesis and evaluation of cytotoxic activity of conjugated linoleic acid derivatives (esters, alcohols, and their acetates) toward cancer cell lines
Niezgoda, Natalia; et al, European Journal of Lipid Science and Technology, 2017, 119(10),

합성 방법 15

반응 조건
1.1 Reagents: Carbon monoxide ,  Potassium iodide Catalysts: Ferrous chloride ,  1,5-Bis(diphenylphosphino)pentane ;  30 min, 20 atm, 250 °C
참조
Iron-catalyzed decarbonylation reaction of aliphatic carboxylic acids leading to α-olefins
Maetani, Shinji; et al, Chemical Communications (Cambridge, 2012, 48(19), 2552-2554

Stearyl Acetate Raw materials

Stearyl Acetate Preparation Products

추천 공급업체
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